Tripropargylamine (CAS: 6921-29-5): A Comprehensive Technical Guide for Scientific Professionals
Tripropargylamine (CAS: 6921-29-5): A Comprehensive Technical Guide for Scientific Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chemical Intermediate
Introduction
Tripropargylamine, identified by the CAS number 6921-29-5, is a tertiary amine characterized by the presence of three propargyl groups. This unique structural feature, a C3-symmetric multivalent molecular scaffold, makes it a highly versatile building block in various fields of chemical synthesis.[1] Its primary utility lies in its role as a precursor for the synthesis of complex ligands, particularly those used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2] This guide provides a detailed overview of the properties, synthesis, and key applications of tripropargylamine, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
Tripropargylamine is a colorless to light yellow liquid under standard conditions.[3] A comprehensive summary of its key physical and chemical properties is provided in the tables below.
Table 1: General and Physicochemical Properties of Tripropargylamine
| Property | Value | Reference(s) |
| CAS Number | 6921-29-5 | [4] |
| Molecular Formula | C₉H₉N | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |
| Boiling Point | 79-85 °C at 11 mmHg | [3] |
| Density | 0.927 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.484 | [3] |
| Flash Point | 57 °C (135 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Spectroscopic Data of Tripropargylamine
| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum of tripropargylamine is characterized by two main signals. The protons of the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen atom typically appear as a singlet, while the acetylenic protons (-C≡CH) also present as a singlet. | [6] |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the different carbon environments: the methylene carbons (-CH₂-), the quaternary alkyne carbons (-C≡C-), and the terminal alkyne carbons (≡CH). | [7] |
| FTIR | The FTIR spectrum of tripropargylamine displays characteristic absorption bands. A strong, sharp peak corresponding to the C-H stretch of the terminal alkyne is typically observed around 3300-3250 cm⁻¹. The C≡C triple bond stretch appears as a weaker band in the 2150-2100 cm⁻¹ region. C-H stretching of the methylene groups is observed around 2950-2850 cm⁻¹. | [7][8][9] |
| Mass Spectrometry | The mass spectrum of tripropargylamine shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (131.17). Common fragmentation patterns involve the loss of propargyl groups or smaller fragments. | [10][11] |
Synthesis of Tripropargylamine
While tripropargylamine is commercially available, understanding its synthesis is crucial for specialized applications. A common method for the preparation of propargylamines involves the alkylation of an amine with a propargyl halide.
Experimental Protocol: Synthesis of N-propargylaniline (Illustrative)
This protocol details the monoalkylation of aniline (B41778) with propargyl bromide, a reaction that serves as a foundational step for understanding the synthesis of more complex propargylamines like tripropargylamine.
Materials:
-
Aniline
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Propargyl bromide (80% solution in toluene)
Procedure:
-
To an oven-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add aniline (4.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and DMF.[12]
-
Stir the mixture for 5 minutes at room temperature.[12]
-
Add a solution of propargyl bromide (1.0 equivalent) in DMF dropwise to the flask.[12]
-
Monitor the reaction progress. It is recommended to stop the reaction after 6 hours to achieve a high yield of the monoalkylated product.[12]
-
Work-up of the reaction mixture would typically involve filtration, extraction, and purification by chromatography to isolate the N-propargylaniline.
The synthesis of tripropargylamine itself would involve the reaction of ammonia (B1221849) with three equivalents of a propargyl halide, such as propargyl bromide, under basic conditions.
Key Applications and Experimental Protocols
The primary application of tripropargylamine is in the synthesis of polydentate ligands that stabilize copper(I) in CuAAC reactions. These ligands enhance reaction rates and prevent the oxidation of the catalytically active Cu(I) species.
Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
TBTA is a widely used ligand in click chemistry. The following is a summarized experimental protocol for its synthesis from tripropargylamine.
Materials:
-
Tripropargylamine
-
Copper(I) iodide
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Diethyl ether
Procedure:
-
In a reaction vessel, dissolve tripropargylamine and benzyl azide in dichloromethane.
-
Add copper(I) iodide to the solution and stir at room temperature.
-
Heat the reaction mixture as needed, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Redissolve the residue in dichloromethane and treat with concentrated ammonium hydroxide to remove copper salts.
-
Extract the aqueous layer with dichloromethane.
-
Precipitate the product by adding diethyl ether to the combined organic layers.
-
Filter and wash the precipitate to obtain pure TBTA.
Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ligands derived from tripropargylamine, such as TBTA and THPTA, play a crucial role in the catalytic cycle of the CuAAC reaction. The mechanism is generally understood to proceed through a stepwise pathway involving copper acetylide intermediates.
The catalytic cycle begins with the formation of a copper(I) acetylide from a terminal alkyne. The triamine ligand coordinates to the copper center, stabilizing it and preventing disproportionation or oxidation. The azide then coordinates to the copper acetylide complex, followed by a cycloaddition reaction to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to release the triazole product and regenerate the copper(I) catalyst.
Safety and Handling
Tripropargylamine is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Biological Activity
Currently, there is limited information available on the direct biological activity or involvement of tripropargylamine in specific signaling pathways. Its primary role in the life sciences is as a synthetic intermediate for creating more complex molecules, such as the aforementioned click chemistry ligands, which are then used in bioconjugation studies. The derivatives of propargylamines, in a broader sense, are known to exhibit a range of biological activities, including acting as enzyme inhibitors. However, specific studies detailing the direct interaction of tripropargylamine with biological systems are scarce.
Conclusion
Tripropargylamine is a valuable and versatile chemical intermediate with significant applications in modern organic synthesis, particularly in the realm of click chemistry. Its C3-symmetric structure makes it an ideal scaffold for the construction of polydentate ligands that are crucial for the efficiency and reliability of copper(I)-catalyzed azide-alkyne cycloaddition reactions. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important compound.
References
- 1. Tripropargylamine | 6921-29-5 | Benchchem [benchchem.com]
- 2. Tripropargylamine 98 6921-29-5 [sigmaaldrich.com]
- 3. TRIPROPARGYLAMINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. TRIPROPARGYLAMINE | 6921-29-5 [chemicalbook.com]
- 5. Tripropargylamine | 6921-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. TRIPROPARGYLAMINE(6921-29-5) 1H NMR spectrum [chemicalbook.com]
- 7. Tripropargylamine | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FTIR [terpconnect.umd.edu]
- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 10. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
